Creoside III

CAS No.:

Cat. No.: VC18018471

Molecular Formula: C18H24O9

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24O9 |

|---|---|

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate |

| Standard InChI | InChI=1S/C18H24O9/c1-10(9-26-17(24)11-2-4-12(20)5-3-11)6-7-25-18-16(23)15(22)14(21)13(8-19)27-18/h2-6,13-16,18-23H,7-9H2,1H3/b10-6+/t13-,14-,15+,16-,18-/m1/s1 |

| Standard InChI Key | SJZVWMQXLNGSLZ-HEFLOINYSA-N |

| Isomeric SMILES | C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O |

| Canonical SMILES | CC(=CCOC1C(C(C(C(O1)CO)O)O)O)COC(=O)C2=CC=C(C=C2)O |

Introduction

Structural Characteristics of Creoside III

Molecular Architecture

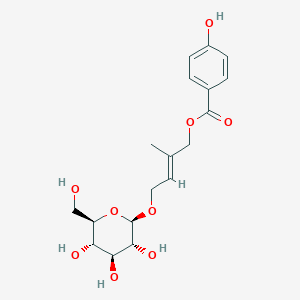

Creoside III (C₁₈H₂₄O₉) is classified under lipids and lipid-like molecules, specifically as a fatty acyl glycoside of mono- and disaccharides . Its IUPAC name, [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate, reflects its stereochemical complexity . The compound features:

-

A glucopyranosyl unit linked via an ether bond to an (E)-2-methylbut-2-enyl chain.

The isomeric SMILES notation (C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O) confirms the (E)-configuration of the double bond and the β-anomeric configuration of the glucose moiety .

Table 1: Key Physicochemical Properties of Creoside III

| Property | Value |

|---|---|

| Molecular Weight | 384.40 g/mol |

| Exact Mass | 384.14203234 g/mol |

| Topological Polar Surface Area | 146.00 Ų |

| XLogP | 0.10 |

| Rotatable Bonds | 7 |

| H-Bond Donors/Acceptors | 5/9 |

Spectroscopic Validation

The structure of Creoside III was elucidated through:

-

IR Spectroscopy: Peaks at 3450 cm⁻¹ (hydroxyl), 1686 cm⁻¹ (ester C=O), and 1655 cm⁻¹ (olefin) confirmed functional groups .

-

NMR Analysis: Key signals included a vinyl methyl (δ 1.76 ppm), allylic methylenes (δ 4.16–4.69 ppm), and aromatic protons from the p-hydroxybenzoate group (δ 6.83–7.89 ppm) . HMBC correlations linked the glucosyl unit to the aglycone, validating the glycosidic linkage .

Biosynthesis and Natural Sources

Isolation from Rhodiola Species

Creoside III was first isolated from the roots of Rhodiola sachalinensis using a multi-step extraction and purification protocol :

-

Extraction: Methanol extraction of dried roots.

-

Partitioning: Ethyl acetate and n-butanol fractionation.

-

Chromatography: Sequential normal-phase, reversed-phase, and HPLC purification yielded Creoside III at 0.0002% w/w .

Biogenetic Pathway

The compound likely originates from:

-

Shikimate Pathway: Generation of the p-hydroxybenzoate moiety via phenylpropanoid metabolism.

-

Glycosylation: UDP-glucose-dependent transfer of the glucosyl unit to the (E)-2-methylbut-2-enol aglycone .

Pharmacological Properties

ADMET Profile

Predictive modeling using admetSAR 2.0 revealed critical pharmacokinetic parameters :

Table 2: Predicted ADMET Properties of Creoside III

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Moderate | 59.43 |

| Blood-Brain Barrier Penetration | Unlikely | 50.00 |

| Mitochondrial Localization | Likely | 77.92 |

| CYP3A4 Substrate | Yes | 55.49 |

| P-glycoprotein Inhibition | No | 77.75 |

Analytical and Synthetic Approaches

Detection Methods

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm enable quantification in plant extracts .

-

Mass Spectrometry: Positive-ion FAB-MS shows a quasimolecular ion at m/z 407 [M+Na]⁺ .

Synthetic Challenges

Total synthesis is complicated by:

-

Stereoselective formation of the (E)-configured double bond.

-

Regioselective glycosylation at the C-4 hydroxyl of the aglycone.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume